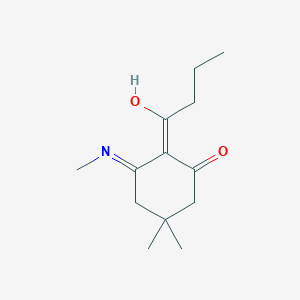![molecular formula C24H30N2O4 B6003021 2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-(2-phenylpropyl)benzamide](/img/structure/B6003021.png)
2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-(2-phenylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-(2-phenylpropyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as APOM or AP-5 and is a member of the benzamide class of compounds. The molecular formula of APOM is C26H32N2O4 and its molecular weight is 444.55 g/mol.
Mecanismo De Acción
The exact mechanism of action of APOM is not fully understood, but it is believed to act as a dopamine D2 receptor agonist and a sigma-1 receptor agonist. APOM can also inhibit the activity of monoamine oxidase-B (MAO-B), which is an enzyme that catalyzes the breakdown of dopamine in the brain.
Biochemical and Physiological Effects:
APOM has been shown to increase the levels of dopamine in the brain, which can improve motor function in Parkinson's disease. APOM can also improve cognitive function and memory in animal models of Alzheimer's disease. APOM has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress in the brain, which can prevent the degeneration of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APOM has several advantages for laboratory experiments, including its high purity and stability. APOM is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of APOM is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on APOM. One potential application of APOM is in the treatment of drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse. Another potential application of APOM is in the treatment of depression, as it has been shown to have antidepressant properties in animal models. Further research is needed to fully understand the mechanism of action of APOM and its potential therapeutic applications.
Métodos De Síntesis
APOM can be synthesized using a multi-step process involving the reaction of piperidine, acetic anhydride, and 5-methoxy-2-nitrobenzoic acid. The resulting intermediate is then reacted with 2-phenylpropylamine and trifluoroacetic acid to yield the final product. The purity of the synthesized APOM can be confirmed using various techniques such as HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
APOM has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. APOM has been shown to have neuroprotective properties and can prevent the degeneration of dopaminergic neurons in the brain. APOM has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-(1-acetylpiperidin-4-yl)oxy-5-methoxy-N-(2-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-17(19-7-5-4-6-8-19)16-25-24(28)22-15-21(29-3)9-10-23(22)30-20-11-13-26(14-12-20)18(2)27/h4-10,15,17,20H,11-14,16H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLCHLNKDUNFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC(=C1)OC)OC2CCN(CC2)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide](/img/structure/B6002960.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B6002968.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6002973.png)
![N-(2-hydroxybutyl)-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6002976.png)
![N-(1-{1-[2-(3-phenyl-1-piperidinyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6002978.png)

![5-benzyl-6-methyl-2-[(2-phenoxyethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6003003.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6003009.png)
![1-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]-N-hydroxy-1-(4-nitro-1,2,5-oxadiazol-3-yl)methanimine](/img/structure/B6003023.png)
![2,3-dimethyl-1-(4-pyridinylmethyl)-5,6,7,8-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B6003025.png)
amino]-1-piperidinyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B6003036.png)
![{3-(4-fluorobenzyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6003040.png)